![molecular formula C29H53NO5 B129237 (R,R,S,S)-Orlistat CAS No. 1225451-00-2](/img/structure/B129237.png)
(R,R,S,S)-Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R,S,S)-Orlistat is a pharmaceutical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of lipstatin, a natural product that is produced by Streptomyces toxytricini. (R,R,S,S)-Orlistat is a potent inhibitor of pancreatic lipase, which is responsible for the hydrolysis of dietary fats in the small intestine. Inhibition of pancreatic lipase by (R,R,S,S)-Orlistat leads to decreased absorption of dietary fats, which can result in weight loss in obese individuals.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The enantioselective synthesis of Orlistat, especially suitable for large-scale production, has been a significant area of research. This synthesis involves the preparation of the first enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate, through the asymmetric hydrogenation of methyl 3-oxotetradecanoate. The criteria associated with the application of asymmetric hydrogenation technology, including the activity and selectivity of the catalyst as well as the quality of the hydrogenation substrate and hydrogen gas, are crucial for this process. This new synthesis approach addresses the challenges in producing Orlistat on a large scale efficiently and sustainably (Birk et al., 2006).
Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity
Orlistat has been identified as a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme strongly linked to tumor progression. It has been demonstrated that Orlistat not only halts tumor cell proliferation but also induces tumor cell apoptosis and inhibits the growth of specific tumor types in model organisms. This discovery opens a potential new application for Orlistat in cancer treatment, showcasing its ability to impact beyond its traditional use (Kridel et al., 2004).
Activity-Based Proteome Profiling
Orlistat's potential antitumor activities have led to research in identifying cellular off-targets and potential side effects in cancer therapies. The synthesis of THL-like protein-reactive probes, which maintain the native biological properties of Orlistat while allowing for target identification through bio-orthogonal click chemistry, has provided a new method for understanding Orlistat's cellular targets. This approach has identified several new targets, contributing to a better understanding of Orlistat's potential as an anticancer drug (Yang et al., 2010).
Eigenschaften
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R,S,S)-Orlistat |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.